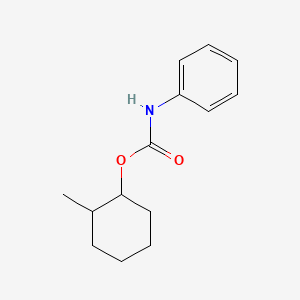

(2-methylcyclohexyl) N-phenylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6181-64-2 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

(2-methylcyclohexyl) N-phenylcarbamate |

InChI |

InChI=1S/C14H19NO2/c1-11-7-5-6-10-13(11)17-14(16)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H,15,16) |

InChI Key |

IHUQXHKMDVTSNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1OC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylcyclohexyl N Phenylcarbamate

Established Synthetic Routes to Carbamate (B1207046) Frameworks

The formation of the carbamate functional group is a cornerstone of organic synthesis, with several well-established methods available. A primary and widely utilized route involves the reaction of an alcohol with an isocyanate. nih.gov In the context of (2-methylcyclohexyl) N-phenylcarbamate, this would entail the direct reaction of 2-methylcyclohexanol (B165396) with phenyl isocyanate. This method is often favored for its high efficiency and atom economy.

Another significant approach is the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduorganic-chemistry.org This method allows for the in situ generation of an aryl isocyanate intermediate, which is then trapped by the alcohol to form the N-aryl carbamate. organic-chemistry.org This technique is particularly valuable for its broad substrate scope, accommodating a variety of alcohols, including primary, secondary, and sterically hindered ones. organic-chemistry.org

Rearrangement reactions also provide pathways to carbamates. The Hofmann, Curtius, and Lossen rearrangements involve the conversion of amides, acyl azides, and hydroxamic acids, respectively, into isocyanate intermediates that can be subsequently trapped by alcohols. nih.govnih.gov For instance, the Hofmann rearrangement can be conducted as a green oxidation process using reagents like oxone and a chloride source to generate an isocyanate intermediate from an aromatic amide, which then reacts with an alcohol to yield the carbamate. nih.gov

The use of carbon dioxide as a C1 building block represents a more environmentally benign approach. nih.govrsc.org This can involve the three-component coupling of an amine, carbon dioxide, and an alkyl halide, often facilitated by a base such as cesium carbonate. organic-chemistry.orgacs.org

Precursor Synthesis and Derivatization for this compound

The synthesis of this compound is contingent on the availability of its two key precursors: 2-methylcyclohexanol and a phenyl-containing reagent, typically phenyl isocyanate.

2-Methylcyclohexanol Synthesis: This secondary alcohol can be prepared through several routes. One common laboratory method is the acid-catalyzed hydration of cyclohexene, which introduces a hydroxyl group to the cyclic structure. quora.com A mixture of cis- and trans-2-methylcyclohexanol (B1360119) can be obtained via the hydrogenation of ortho-cresol in the presence of a suitable catalyst. google.com Another approach involves the acid-catalyzed dehydration of 2-methylcyclohexanol itself to form a mixture of 1-methylcyclohexene and 3-methylcyclohexene, which can be a reversible process under certain conditions. rsc.orgyoutube.com

Phenyl Isocyanate Synthesis: Phenyl isocyanate is a crucial reagent for carbamate formation. Industrially, it is often produced by the reaction of aniline (B41778) with the highly toxic phosgene (B1210022). prepchem.com Due to the hazards associated with phosgene, alternative, non-phosgene routes are of significant interest. These include the thermal decomposition of methyl N-phenyl carbamate (MPC). researchgate.net MPC itself can be synthesized through various greener methods, such as the reductive carbonylation of nitrobenzene (B124822) or the oxidative carbonylation of aniline. researchgate.net The reaction of chlorobenzene (B131634) with a metal cyanate under phase-transfer conditions also offers a pathway to phenyl isocyanate. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.

Catalyst Screening and Ligand Effects in Carbamate Formation

The choice of catalyst is critical in many carbamate synthesis routes. In palladium-catalyzed cross-coupling reactions for N-aryl carbamate formation, the ligand coordinated to the palladium center plays a crucial role in the efficiency of the catalytic cycle. For instance, specialized phosphine (B1218219) ligands can enhance the catalytic activity and stability of the palladium complex, leading to higher yields. mit.edubenthamdirect.com

Organocatalysis presents a metal-free alternative. For example, triazabicyclodecene (TBD) has been shown to be an effective organocatalyst for the reaction of cyclic carbonates with aromatic amines to form N-aryl carbamates under mild conditions. scispace.com For syntheses involving the reaction of ureas with alcohols, basic catalysts like zinc oxide or magnesium oxide can significantly increase the yield of the corresponding carbamate, whereas acidic catalysts may promote side reactions.

Table 1: Hypothetical Catalyst Screening for the Synthesis of this compound

| Catalyst System | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd₂(dba)₃ / Xphos | Cross-coupling | 85 | >95 |

| Triazabicyclodecene (TBD) | From cyclic carbonate | 78 | 90 |

| Zinc Chloride (ZnCl₂) | From carbamoyl (B1232498) chloride | 88 | >95 |

| Di-n-butyltin oxide | From thermal decomposition of a precursor carbamate | 68 | 85 |

Solvent Effects and Reaction Kinetics

The solvent can significantly influence the rate and outcome of carbamate synthesis. In palladium-catalyzed reactions, solvents like toluene (B28343) are commonly employed. mit.edu The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing reaction kinetics. In some green chemistry approaches, solvent-free conditions are sought to reduce environmental impact. bohrium.comresearchgate.net For reactions involving ionic intermediates, such as those utilizing carbon dioxide and amines, the choice of solvent can impact the stability of these charged species. acs.org

Temperature and Pressure Optimization

Temperature is a key parameter in controlling the rate of reaction. Higher temperatures generally lead to faster reaction rates but can also promote the formation of byproducts or the decomposition of the desired product. researchgate.net For instance, in the thermal decomposition of methyl N-phenyl carbamate to produce phenyl isocyanate, precise temperature control is necessary to maximize the yield of the isocyanate while minimizing side reactions. researchgate.net

Pressure is particularly relevant in syntheses that involve gaseous reagents like carbon dioxide. In the synthesis of carbamates from CO₂, amines, and alcohols, the pressure of CO₂ is a critical factor, with optimal pressures leading to good yields under mild conditions. rsc.orgnih.gov

Table 2: Hypothetical Optimization of Reaction Parameters

| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 60 | 1 | 12 | 65 |

| 80 | 1 | 8 | 82 |

| 80 | 5 (CO₂) | 6 | 91 |

| 100 | 1 | 6 | 75 (decomposition observed) |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to carbamate synthesis to develop more sustainable and environmentally friendly processes. A major focus is the replacement of toxic reagents like phosgene. nih.gov

One of the most promising green strategies is the use of carbon dioxide as a renewable and non-toxic C1 building block. rsc.orgresearchgate.net This approach, which involves the reaction of CO₂ with amines and alcohols, avoids the use of halogenated compounds and can be performed under relatively mild conditions. rsc.org The use of supercritical carbon dioxide as both a reagent and a solvent further enhances the green credentials of this method. bohrium.com

Other green approaches include the development of solvent-free reaction conditions, which minimizes waste and simplifies product purification. bohrium.comresearchgate.net The use of heterogeneous catalysts that can be easily recovered and recycled also contributes to a more sustainable process. rsc.orgresearchgate.net Furthermore, reactions that proceed with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are inherently greener. The direct reaction of an alcohol with an isocyanate is a good example of an atom-economical reaction.

Stereochemical Investigations of 2 Methylcyclohexyl N Phenylcarbamate

Conformational Analysis of the 2-methylcyclohexyl Moiety

The 2-methylcyclohexyl moiety in (2-methylcyclohexyl) N-phenylcarbamate exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of two substituents on the cyclohexane (B81311) ring leads to the possibility of cis and trans diastereomers, each with distinct conformational preferences.

In the case of the trans diastereomer, the two substituents can be either in a (1,2)-diequatorial or a (1,2)-diaxial arrangement. The diequatorial conformation is significantly more stable due to the minimization of steric hindrance. In this conformation, both the methyl group and the N-phenylcarbamate group reside in the more spacious equatorial positions, avoiding unfavorable 1,3-diaxial interactions. The diaxial conformation, conversely, would introduce significant steric strain from the interactions between the axial methyl and N-phenylcarbamate groups with the axial hydrogens on the same side of the ring.

The conformation of the N-phenylcarbamate group itself is also a critical factor. The carbamate (B1207046) functionality can adopt syn or anti conformations related to the orientation around the C-O bond. Studies on similar phenyl carbamates have shown a preference for the anti conformation in the solid state. nih.gov In solution, the conformational landscape may be more complex, with the potential for both conformers to be present in equilibrium.

Table 1: Conformational Preferences of this compound Isomers

| Diastereomer | Substituent Positions | More Stable Conformer | Key Steric Interactions |

| trans | (1,2)-diequatorial or (1,2)-diaxial | Diequatorial | Avoidance of 1,3-diaxial interactions |

| cis | (1,2)-axial/equatorial | Equatorial N-phenylcarbamate, Axial methyl | Minimized 1,3-diaxial interaction from the larger group |

Diastereomeric and Enantiomeric Resolution Strategies for this compound

The synthesis of this compound from racemic 2-methylcyclohexanol (B165396) and phenyl isocyanate results in a mixture of four stereoisomers: a pair of enantiomers for the cis diastereomer and a pair of enantiomers for the trans diastereomer. The separation of these stereoisomers is crucial for studying their individual properties.

Diastereomeric Resolution: The cis and trans diastereomers can often be separated by conventional chromatographic techniques such as column chromatography or fractional crystallization, owing to their different physical properties (e.g., polarity, melting point).

Enantiomeric Resolution: The separation of the enantiomers of each diastereomer requires chiral resolution techniques. Common strategies include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the analytical and preparative separation of enantiomers. The mixture of enantiomers is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs are often effective for resolving a wide range of chiral compounds, including carbamates.

Diastereomeric Derivatization: This classical method involves reacting the enantiomeric mixture of this compound (after separation of the cis and trans diastereomers) with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the enantiomerically pure this compound.

Stereoselective Synthesis of this compound Isomers

A more efficient approach to obtaining specific stereoisomers is through stereoselective synthesis. This involves using a starting material that is already enantiomerically pure or employing a reaction that preferentially forms one stereoisomer over others.

A plausible route to the stereoselective synthesis of specific isomers of this compound would start from an enantiomerically pure isomer of 2-methylcyclohexanol. For instance, the reaction of commercially available (1R,2R)-trans-2-methylcyclohexanol with phenyl isocyanate would yield (1R,2R)-(2-methylcyclohexyl) N-phenylcarbamate. This reaction proceeds with the retention of configuration at the stereogenic centers of the alcohol.

Table 2: Proposed Stereoselective Synthesis of a this compound Isomer

| Starting Material | Reagent | Product | Stereochemical Outcome |

| (1R,2R)-trans-2-methylcyclohexanol | Phenyl isocyanate | (1R,2R)-(2-methylcyclohexyl) N-phenylcarbamate | Retention of configuration |

| (1S,2S)-trans-2-methylcyclohexanol | Phenyl isocyanate | (1S,2S)-(2-methylcyclohexyl) N-phenylcarbamate | Retention of configuration |

| (1R,2S)-cis-2-methylcyclohexanol | Phenyl isocyanate | (1R,2S)-(2-methylcyclohexyl) N-phenylcarbamate | Retention of configuration |

| (1S,2R)-cis-2-methylcyclohexanol | Phenyl isocyanate | (1S,2R)-(2-methylcyclohexyl) N-phenylcarbamate | Retention of configuration |

Influence of Stereochemistry on Molecular Interactions and Reactivity

The distinct three-dimensional structures of the stereoisomers of this compound have a profound impact on their molecular interactions and reactivity. The spatial presentation of the methyl and N-phenylcarbamate groups determines how the molecule fits into the active site of an enzyme or the binding pocket of a receptor.

For example, if this compound were to interact with a chiral biological target, one enantiomer might bind with high affinity while the other shows little to no binding. This difference in interaction is the basis for the often-observed differences in the pharmacological activity of enantiomers.

The stereochemistry also influences reactivity. For instance, the rate of alkaline hydrolysis of the carbamate group can be affected by the stereochemical environment. rsc.org An axial carbamate group may be more sterically hindered to the approach of a nucleophile compared to an equatorial one, leading to a slower reaction rate.

The differential interactions of the stereoisomers with a chiral environment are also the foundation for their separation by chiral chromatography. The subtle differences in the way each enantiomer interacts with the chiral stationary phase lead to their differential elution and successful resolution.

Spectroscopic Elucidation and Structural Characterization of 2 Methylcyclohexyl N Phenylcarbamate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and stereochemical nuances of organic molecules. For (2-methylcyclohexyl) N-phenylcarbamate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure.

1D NMR (¹H, ¹³C) Data Interpretation

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of closely related compounds, namely Phenyl cyclohexyl carbamate (B1207046) and Phenyl ((1r,4r)-4-methylcyclohexyl)carbamate. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the 2-methylcyclohexyl moiety. The phenyl protons would typically appear as a complex multiplet in the downfield region (δ 7.0-7.5 ppm). The N-H proton of the carbamate group would present as a broad singlet, with its chemical shift being concentration and solvent dependent. The methine proton attached to the oxygen-bearing carbon of the cyclohexyl ring (CH-O) would be observed as a multiplet, the chemical shift and multiplicity of which would be indicative of the cis/trans stereochemistry relative to the methyl group. The remaining cyclohexyl protons would resonate in the upfield region (δ 1.0-2.0 ppm), showing complex overlapping multiplets. The methyl group protons would appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information on the carbon skeleton. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of δ 153-155 ppm. rsc.org The aromatic carbons would show signals between δ 118 and 138 ppm. The carbon atom of the cyclohexyl ring bonded to the oxygen (C-O) would resonate around δ 70-80 ppm. The remaining aliphatic carbons of the cyclohexyl ring and the methyl group would appear in the upfield region (δ 20-40 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 7.5 (m) | 118 - 138 |

| NH | Variable (br s) | - |

| O-CH (cyclohexyl) | Multiplet | 70 - 80 |

| Cyclohexyl-CH₂ & CH | 1.0 - 2.0 (m) | 20 - 40 |

| CH₃ | Doublet | ~20 |

| C=O | - | 153 - 155 |

Note: The predicted data is based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To resolve ambiguities from 1D NMR and establish definitive structural and stereochemical assignments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the connectivity within the 2-methylcyclohexyl ring. For instance, the correlation between the O-CH proton and its adjacent protons on the ring would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and their attached carbons. This would be crucial for the unambiguous assignment of each proton and its corresponding carbon in the cyclohexyl and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the NH proton and the carbonyl carbon, as well as between the phenyl protons and the carbonyl carbon. Correlations between the O-CH proton and the carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the stereochemistry of the 2-methylcyclohexyl ring. Through-space correlations between the protons of the methyl group and specific protons on the cyclohexyl ring would allow for the determination of their relative orientation (cis or trans).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The key vibrational modes expected for this compound are detailed below. rsc.org

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 (sharp) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (carbamate) | Stretching | 1680 - 1720 (strong) |

| C=C (aromatic) | Stretching | 1590 - 1610 and 1450 - 1500 |

| C-O | Stretching | 1200 - 1250 (strong) |

| N-H | Bending | 1500 - 1550 |

The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the carbamate group. The N-H stretching vibration would appear as a sharp band in the high-frequency region. The C-H stretching vibrations of the aromatic and aliphatic moieties would also be prominent. Comparison with the IR spectrum of the precursor, 2-methylcyclohexanol (B165396), which shows a broad O-H stretch around 3300-3400 cm⁻¹, would clearly indicate the formation of the carbamate. nist.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone of the cyclohexyl ring would be expected to show strong Raman scattering.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₁₄H₁₉NO₂), the nominal molecular weight is 233 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 233. The fragmentation pattern would likely involve characteristic losses. A common fragmentation pathway for phenyl carbamates is the cleavage of the ester bond, leading to the formation of a phenyl isocyanate radical cation (m/z 119) or a protonated aniline (B41778) fragment (m/z 93). Another likely fragmentation is the loss of the 2-methylcyclohexyl group, leading to the N-phenylcarbamoyl cation. The fragmentation of the 2-methylcyclohexyl ring itself would also contribute to the complexity of the spectrum.

Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 233 | [M]⁺˙ (Molecular ion) |

| 119 | [C₆H₅NCO]⁺˙ |

| 93 | [C₆H₅NH₂]⁺˙ |

| 97 | [C₇H₁₃]⁺ (2-methylcyclohexyl cation) |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound is publicly available, the analysis of a closely related compound, 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate, offers valuable insights. nih.gov

In the crystal structure of this analogue, the carbamate group is essentially planar. The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming chains of molecules. nih.gov It is highly probable that this compound, if obtained in a crystalline form, would exhibit similar hydrogen bonding motifs. X-ray analysis would also definitively establish the stereochemistry of the 2-methylcyclohexyl ring in the solid state.

Mechanistic Studies of Reactions Involving 2 Methylcyclohexyl N Phenylcarbamate

Hydrolysis Mechanisms of the Carbamate (B1207046) Linkage

The hydrolysis of the carbamate linkage in (2-methylcyclohexyl) N-phenylcarbamate is a critical reaction to consider, as it represents the cleavage of the core functional group. The mechanism of this process is highly dependent on the pH of the medium. Under basic conditions, the hydrolysis of N-disubstituted carbamates, such as the one , is proposed to proceed via a BAc2 (base-catalyzed acyl substitution) mechanism. nih.govacs.org This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This addition step forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the cleavage of the carbon-oxygen bond and the formation of a carbamic acid intermediate, which then rapidly decarboxylates to yield 2-methylcyclohexylamine (B147291) and the phenoxide ion.

In acidic media, the hydrolysis mechanism is expected to be different. The reaction likely initiates with the protonation of the carbonyl oxygen, which activates the carbamate towards nucleophilic attack by a water molecule. This is followed by the formation of a tetrahedral intermediate, which then breaks down to release the protonated amine, phenol, and carbon dioxide. The stability of the phenylcarbamate group is notable, with studies on related compounds showing considerable stability in acidic aqueous solutions and relative stability in dilute basic solutions. nih.gov

Transamidation Reactions with this compound

Transamidation reactions, where the amine portion of the carbamate is exchanged, are of significant interest in synthetic chemistry. For phenylcarbamates, the reactivity in such reactions is heavily influenced by the substitution on the nitrogen atom. Phenylcarbamates derived from primary amines are known to be reactive towards forming ureas in the presence of another amine, proceeding through an isocyanate intermediate via an E1cb-type mechanism. nih.govacs.org

However, this compound is derived from a secondary amine (2-methylcyclohexylamine). N,N-disubstituted phenylcarbamates exhibit significantly lower reactivity in transamidation reactions. nih.govacs.org Attempts to perform similar transformations on these more sterically hindered and electronically stabilized carbamates often require much harsher reaction conditions and may not proceed at all, with the starting carbamate being recovered unchanged. nih.gov This enhanced stability is attributed to the absence of a labile hydrogen on the nitrogen atom, which is necessary for the formation of the isocyanate intermediate seen with primary amine-derived carbamates. Consequently, this compound is expected to be a poor substrate for transamidation under mild conditions.

Reactions of the Cyclohexyl Moiety

The 2-methylcyclohexyl group in this compound can potentially undergo reactions typical of substituted cycloalkanes. However, the presence of the bulky N-phenylcarbamate group can exert significant steric and electronic effects on the reactivity of the cyclohexyl ring. Reactions such as radical halogenation or oxidation would likely show a degree of regioselectivity influenced by the position of the methyl group and the carbamate functionality.

It is important to consider that intermolecular interactions involving the cyclohexyl group can also play a role in the solid-state properties and, to some extent, the reactivity of the molecule. In a comparative study of phenyl- and cyclohexyl-terminated substituents on an organic semiconductor, it was noted that the cyclohexyl group did not engage in specific intermolecular interactions, in contrast to the C–H⋯π interactions observed with a phenyl group. rsc.org This suggests that the cyclohexyl moiety in this compound may have a less constrained dynamic motion in condensed phases compared to analogous compounds with more strongly interacting side chains.

Reactivity at the Phenyl Nitrogen: Electrophilic and Nucleophilic Attack

The nitrogen atom of the carbamate linkage in this compound is generally not considered a reactive center for either electrophilic or nucleophilic attack under typical conditions. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. This resonance stabilization makes direct electrophilic attack on the nitrogen unfavorable.

Computational Modeling of Reaction Pathways and Transition States

While specific experimental mechanistic studies on this compound may be limited, computational modeling offers a powerful tool to investigate its reactivity. researchgate.netarxiv.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to map out the potential energy surfaces for various reaction pathways, including hydrolysis and potential transamidation reactions. mdpi.com

Through these computational approaches, it is possible to model the structures of reactants, products, and, most importantly, the transition states that connect them. arxiv.org By calculating the energies of these species, activation energy barriers can be determined, providing quantitative insights into the feasibility and rates of different mechanistic pathways. researchgate.net For instance, a computational study on the formation of a related carbamate demonstrated the utility of modeling in identifying key intermediates and validating proposed reaction pathways. mdpi.com Such an approach could be applied to the hydrolysis of this compound to compare the energy profiles of the BAc2 and acid-catalyzed mechanisms, thereby providing a deeper, quantitative understanding of its chemical behavior. Vibrational frequency calculations can further confirm that the calculated stationary points correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states). mdpi.com

Computational Chemistry and Theoretical Studies on 2 Methylcyclohexyl N Phenylcarbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods such as Hartree-Fock (HF) and post-HF methods, alongside Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation, providing information about the molecule's electronic structure and molecular orbitals. For (2-methylcyclohexyl) N-phenylcarbamate, these calculations reveal how the interplay of the phenyl ring, the carbamate (B1207046) linkage, and the substituted cyclohexane (B81311) ring influences its electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 5.87 |

| Ionization Potential | 6.85 |

| Electron Affinity | 0.98 |

Note: These values are hypothetical and representative of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost. google.com It is extensively used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like this compound, with its multiple rotatable bonds and ring conformations, DFT can identify the most stable conformers. The presence of the methyl group on the cyclohexane ring leads to different stereoisomers (cis and trans) and, for each, various chair and boat conformations of the ring, as well as rotamers around the C-O and N-C bonds of the carbamate group.

Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For instance, the calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) and Raman spectra. nih.gov This is particularly useful for identifying characteristic vibrational modes associated with specific functional groups, such as the C=O and N-H stretching frequencies of the carbamate moiety and the various C-H vibrations of the phenyl and cyclohexyl groups. Comparisons between theoretical and experimental spectra can aid in the structural elucidation of the compound. physchemres.org

Table 2: Predicted Optimized Geometrical Parameters of this compound (trans-diaxial conformer)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 | O-C-N | 110.5 |

| C-O (ester) | 1.35 | C-O-C(cyclo) | 117.8 |

| N-C (amide) | 1.38 | C-N-H | 118.9 |

| C(phenyl)-N | 1.42 | C(phenyl)-N-C(amide) | 126.5 |

Note: These values are hypothetical and based on typical bond lengths and angles for carbamates and substituted cyclohexanes as determined by DFT calculations. researchgate.netua.es

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3450 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 2950-2850 |

| C=O | Stretching | 1735 |

| C-N | Stretching | 1380 |

| C-O | Stretching | 1220 |

Note: These are representative values and would be obtained from a DFT frequency calculation. They often require scaling to match experimental data. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While geometry optimization can identify stable conformers, it provides a static picture of the molecule. Molecular Dynamics (MD) simulations, in contrast, offer a dynamic view by simulating the atomic motions over time. This is particularly important for a molecule like this compound, which can adopt numerous conformations due to the flexibility of the cyclohexane ring and the rotation around the carbamate bonds. ucsb.edu

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most populated conformational states and the energy barriers between them. acs.org For this compound, key conformational features to investigate include the chair-flip of the cyclohexane ring, the axial versus equatorial orientation of the methyl and carbamate substituents, and the rotation around the N-C(phenyl) and O-C(carbonyl) bonds. The results of such simulations provide a statistical representation of the conformational preferences, which can be crucial for understanding its interactions with other molecules or materials.

Table 4: Relative Energies of Key Conformers of trans-(2-methylcyclohexyl) N-phenylcarbamate

| Cyclohexane Conformation | Methyl Position | Carbamate Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | Equatorial | 0.00 |

| Chair | Axial | Axial | 2.5 |

| Chair | Equatorial | Axial | 1.8 |

| Chair | Axial | Equatorial | 1.5 |

| Twist-Boat | - | - | 5.5 |

Note: These are hypothetical relative energies, illustrating the expected stability trend where diequatorial substitution on a chair conformation is generally the most stable. ucsb.edu

Quantitative Structure-Activity Relationships (QSAR) Modeling (excluding any biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. wikipedia.org While often used for biological activity, QSAR can also be applied to physicochemical properties, a field known as Quantitative Structure-Property Relationships (QSPR). mdpi.com For this compound, a QSPR model could be developed to predict properties such as its solubility, melting point, or chromatographic retention time based on a set of calculated molecular descriptors.

The first step in QSAR/QSPR modeling is to generate a diverse set of molecular descriptors for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the property of interest. Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding experimental work.

Table 5: Hypothetical QSPR Model for a Physicochemical Property (e.g., LogP)

LogP = c₀ + c₁A + c₂B + c₃*C

| Descriptor | Description | Coefficient |

| A | Molecular Weight | 0.02 |

| B | Polar Surface Area | -0.05 |

| C | Dipole Moment | 0.15 |

Note: This is a simplified, hypothetical QSPR model. Real models are typically more complex and require validation. nih.gov

In Silico Prediction of Reactivity and Selectivity

Computational methods can provide significant insights into the chemical reactivity and selectivity of a molecule. One common approach is to analyze the Molecular Electrostatic Potential (MEP), which is the potential experienced by a positive point charge at a particular location near a molecule. uni-muenchen.denih.gov The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the phenyl ring, and a positive potential around the N-H proton.

Another powerful tool for predicting reactivity is the use of Fukui functions, which are derived from conceptual DFT. nih.gov The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack. For example, the site with the highest value of the Fukui function for nucleophilic attack (f⁺) is the most electrophilic site, while the site with the highest value for electrophilic attack (f⁻) is the most nucleophilic.

Table 6: Predicted Reactive Sites in this compound

| Atom/Region | Predicted Reactivity | Rationale |

| Carbonyl Oxygen | Nucleophilic | High negative MEP, lone pair availability |

| Phenyl Ring (ortho, para) | Nucleophilic | π-electron density |

| N-H Proton | Electrophilic | High positive MEP |

| Carbonyl Carbon | Electrophilic | High positive MEP, high f⁺ value |

Note: These predictions are based on general principles of reactivity and would be confirmed by detailed MEP and Fukui function calculations. nih.govresearchgate.net

Chemical Transformations and Derivatization of 2 Methylcyclohexyl N Phenylcarbamate

Functionalization of the Aromatic Ring System

The phenyl group of (2-methylcyclohexyl) N-phenylcarbamate is a primary site for functionalization, which can significantly alter the molecule's electronic and steric properties.

The N-phenylcarbamate moiety is an ortho-, para-directing group due to the activating nature of the nitrogen atom's lone pair, which can be delocalized into the aromatic ring. This directing effect would steer incoming electrophiles to the positions ortho and para to the carbamate (B1207046) substituent. However, the steric hindrance imposed by the bulky (2-methylcyclohexyl)oxycarbonylamino group might favor substitution at the less hindered para position.

Modification of the Cyclohexyl Ring

The 2-methylcyclohexyl group presents another avenue for derivatization. Reactions could target the methyl group or the cyclohexyl ring itself. For instance, free-radical halogenation could introduce a halogen atom at the tertiary carbon of the methyl-substituted position or at other positions on the ring, which could then serve as a handle for further nucleophilic substitutions. However, specific research detailing such modifications on this compound is not currently documented.

Reactions at the Carbamate Oxygen

The carbamate group contains two oxygen atoms, but the carbonyl oxygen is generally unreactive towards electrophiles due to the delocalization of the nitrogen lone pair. The ester-like oxygen, bonded to the cyclohexyl ring, could theoretically be a site for cleavage under harsh acidic or basic conditions, leading to the decomposition of the carbamate into 2-methylcyclohexanol (B165396), aniline (B41778), and carbon dioxide.

Synthesis of Novel Carbamate Derivatives from this compound as an Intermediate

While direct use of this compound as a synthetic intermediate is not widely reported, its structure provides a template for creating new carbamate derivatives. A plausible synthetic strategy would involve the initial functionalization of the parent molecule, followed by derivatization. For instance, if a hydroxyl group were introduced onto the phenyl ring (e.g., at the para position), this new functional group could be used for further reactions.

Drawing an analogy from a study on N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate ajphs.com, one could envision a similar synthetic pathway for a hydroxylated derivative of this compound. In that study, the hydroxylated carbamate was treated with various alkyl and aryl halides in the presence of a base to yield a series of O-substituted derivatives. ajphs.com

Table 1: Hypothetical O-Substituted Derivatives of a Hydroxylated this compound Intermediate

This table is a hypothetical representation based on the synthetic derivatization methodology reported for a structurally related compound. The "Starting Material" would be a hypothetical "p-hydroxy-(2-methylcyclohexyl) N-phenylcarbamate".

| Reagent (Alkyl/Aryl Halide) | Hypothetical Product Name |

| Benzyl chloride | p-(Benzyloxy)-(2-methylcyclohexyl) N-phenylcarbamate |

| 2-Chlorobenzyl chloride | p-(2-Chlorobenzyloxy)-(2-methylcyclohexyl) N-phenylcarbamate |

| 4-Chlorobenzyl chloride | p-(4-Chlorobenzyloxy)-(2-methylcyclohexyl) N-phenylcarbamate |

| Ethyl bromide | p-(Ethoxy)-(2-methylcyclohexyl) N-phenylcarbamate |

| Propyl iodide | p-(Propoxy)-(2-methylcyclohexyl) N-phenylcarbamate |

This table is illustrative and based on the derivatization strategy described in a study on a different carbamate compound. ajphs.com

The synthesis of such derivatives would involve the reaction of the hydroxylated intermediate with an appropriate electrophile in the presence of a suitable base to deprotonate the phenolic hydroxyl group, thereby facilitating nucleophilic attack on the halide. This approach would significantly expand the library of compounds accessible from the this compound scaffold.

Analytical Method Development for 2 Methylcyclohexyl N Phenylcarbamate

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are paramount for separating (2-methylcyclohexyl) N-phenylcarbamate from potential impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary choice for the analysis of N-phenylcarbamates. researchgate.net The separation is typically achieved on a non-polar stationary phase, such as a C18 or C8 column, with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be effective. researchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the efficient elution of the compound while separating it from more or less polar impurities.

Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides a chromophore. researchgate.net The analysis of phenyl-N-methylcarbamates has been successfully conducted with UV detection at 220 nm. researchgate.net Due to the structural similarities, this wavelength would be a suitable starting point for the detection of this compound. For enhanced sensitivity and selectivity, particularly in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS). researchgate.netnih.gov

Given that this compound possesses two chiral centers, the separation of its diastereomers and enantiomers is a critical consideration. Chiral HPLC, utilizing a chiral stationary phase (CSP), would be necessary to resolve these stereoisomers. nih.govosti.gov The choice of CSP and mobile phase would be critical in achieving baseline separation of the different isomeric forms.

A hypothetical HPLC method for the purity assessment of this compound is presented in the table below.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While some carbamates can be analyzed directly, many, especially N-aryl carbamates, may require derivatization to improve their thermal stability and prevent decomposition in the hot injector port and column. jircas.go.jp A common derivatization technique is trifluoroacetylation. jircas.go.jp

For this compound, a GC-MS analysis would provide detailed information on its purity and the identity of any volatile impurities. The mass spectrum would show a characteristic fragmentation pattern, which can be used for structural confirmation. The predicted GC-MS of a related compound, cyclohexylamine, shows fragmentation that can serve as a guide for what to expect from the cyclohexyl moiety. hmdb.ca

A proposed GC-MS method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Quantitative Analysis Methods (e.g., UV-Vis Spectroscopy, Titration)

Once the purity of this compound is established, quantitative methods are needed to determine its concentration in solutions or formulations.

UV-Vis Spectroscopy:

UV-Vis spectroscopy is a straightforward and accessible method for the quantification of compounds that absorb ultraviolet or visible light. The presence of the phenyl group in this compound makes it suitable for this technique. youtube.comyoutube.com The absorbance of the compound is directly proportional to its concentration, a relationship described by the Beer-Lambert law.

To perform a quantitative analysis, a calibration curve would first be generated by measuring the absorbance of a series of standard solutions of known concentrations. The wavelength of maximum absorbance (λmax) should be determined by scanning a solution of the compound across a range of UV wavelengths. For conjugated systems like the one present in the target molecule, this λmax is a key characteristic. youtube.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

A hypothetical dataset for a UV-Vis calibration curve of this compound is provided below.

| Concentration (mg/mL) | Absorbance at λmax (e.g., 230 nm) |

| 0.005 | 0.150 |

| 0.010 | 0.300 |

| 0.020 | 0.600 |

| 0.040 | 1.200 |

Titration:

Titration is a classic analytical technique that can be adapted for the quantification of carbamates. pressbooks.pub A direct titration of this compound might be challenging. However, a back-titration method following chemical modification could be employed. For instance, the carbamate (B1207046) can be hydrolyzed under basic conditions to yield aniline (B41778), 2-methylcyclohexanol (B165396), and carbon dioxide.

The hydrolysis can be achieved by heating the sample with a known excess of a strong base, such as sodium hydroxide (B78521). After the reaction is complete, the remaining unreacted base can be titrated with a standardized acid solution. pressbooks.pub The amount of base consumed in the hydrolysis reaction can then be calculated, which is stoichiometrically related to the amount of this compound in the original sample. An indicator is typically used to determine the endpoint of the titration.

Development of Specialized Assays for Research Applications

For research purposes, particularly in the fields of biochemistry and pharmacology, the development of specialized assays is often necessary to study the biological activity or mechanism of action of a compound.

Enzyme Inhibition Assays:

Many carbamates are known to be inhibitors of enzymes, most notably acetylcholinesterase. nih.govrsc.org If this compound is being investigated for similar properties, an enzyme inhibition assay would be essential. This type of assay measures the rate of an enzymatic reaction in the presence and absence of the test compound.

A typical assay would involve incubating the target enzyme with its substrate and measuring the formation of the product over time, often through a colorimetric or fluorometric method. The assay would be repeated with varying concentrations of this compound to determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

Immunoassays:

For the detection of low levels of the compound in biological or environmental samples, a competitive enzyme-linked immunosorbent assay (ELISA) could be developed. researchgate.net This would involve producing antibodies that specifically recognize this compound. The assay would involve the compound in the sample competing with a labeled version of the compound for binding to a limited number of antibody sites. The signal generated is inversely proportional to the concentration of the compound in the sample. The development of such an assay requires significant effort in hapten synthesis and antibody production but can offer high sensitivity and throughput. researchgate.net

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of (2-methylcyclohexyl) N-phenylcarbamate is a primary area for investigation. Traditional methods for carbamate (B1207046) synthesis often involve the reaction of an alcohol with an isocyanate, or the reaction of a chloroformate with an amine. For the target compound, this would entail reacting 2-methylcyclohexanol (B165396) with phenyl isocyanate, or reacting 2-methylcyclohexyl chloroformate with aniline (B41778).

Future research should focus on developing more sustainable and efficient synthetic protocols. This could include:

Catalytic Routes: Investigating the use of transition metal or organocatalysts to facilitate the reaction between 2-methylcyclohexanol and a suitable nitrogen source, potentially avoiding the use of hazardous reagents like phosgene (B1210022) derivatives.

Flow Chemistry: Utilizing microreactor technology to enable precise control over reaction parameters, potentially improving yield, purity, and safety of the synthesis.

Biocatalysis: Exploring the use of enzymes, such as lipases or proteases, to catalyze the formation of the carbamate linkage under mild and environmentally benign conditions.

A comparative analysis of potential synthetic routes is presented in the table below.

| Synthetic Route | Potential Reagents | Key Research Focus |

| Isocyanate Route | 2-Methylcyclohexanol, Phenyl isocyanate | Catalyst development for milder reaction conditions. |

| Chloroformate Route | 2-Methylcyclohexyl chloroformate, Aniline | Development of safer, non-phosgene-based chloroformate synthesis. |

| Catalytic Carbonylation | 2-Methylcyclohexanol, Aniline, Carbon Monoxide | Identification of efficient and selective catalyst systems. |

| Transcarbamoylation | 2-Methylcyclohexanol, Urea or another carbamate | Catalyst design for efficient transfer of the carbamoyl (B1232498) group. |

Advanced Mechanistic Probes for Reaction Intermediates

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic strategies. Advanced analytical techniques can be employed to identify and characterize transient intermediates.

Key areas of investigation include:

Spectroscopic Analysis: Utilizing in-situ spectroscopic methods such as FT-IR, NMR, and Raman spectroscopy to monitor the reaction progress and detect the formation of key intermediates in real-time.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the reaction pathway, calculate activation energies, and predict the structures of transition states and intermediates.

High-Throughput Screening for Catalytic Transformations

The carbamate functionality in this compound could serve as a directing group or a reactive site in various catalytic transformations. High-throughput screening (HTS) techniques would be invaluable for rapidly assessing the compound's potential in a wide range of reactions.

Potential catalytic applications to explore include:

C-H Activation: Investigating whether the carbamate group can direct the selective functionalization of C-H bonds within the cyclohexyl or phenyl rings.

Asymmetric Catalysis: If the 2-methylcyclohexyl group is chiral, exploring its use as a chiral auxiliary or ligand in asymmetric catalysis.

Integration of this compound into Advanced Material Science

The unique combination of a rigid cyclohexyl group and a planar phenyl group suggests that this compound could be a valuable building block for advanced materials. Research in this area would focus on its incorporation into polymeric structures or its use as a precursor for functional materials, without delving into the specific properties of the resulting materials themselves.

Future research could explore:

Polymer Chemistry: Investigating the polymerization of functionalized derivatives of this compound to create novel polymers.

Supramolecular Chemistry: Studying the self-assembly behavior of the molecule through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form ordered structures.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry can play a pivotal role in guiding the experimental exploration of this compound. Theoretical predictions can help to prioritize experimental efforts and provide insights into the molecule's intrinsic properties.

Key areas for theoretical investigation include:

Conformational Analysis: Predicting the stable conformations of the molecule and understanding the rotational barriers around the key single bonds.

Electronic Structure Calculations: Determining the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its reactivity and electronic properties.

Spectroscopic Predictions: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound once it is synthesized.

By systematically addressing these future research directions, the scientific community can unlock the potential of this compound and pave the way for new discoveries in chemical synthesis, catalysis, and material science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-methylcyclohexyl) N-phenylcarbamate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via the reaction of α-terpineol with phenyl isocyanate in chloroform, catalyzed by HCl. Key steps include:

- Molar ratio : 1:1 α-terpineol to phenyl isocyanate .

- Catalyst : HCl (catalytic amount) .

- Purification : Column chromatography (silica gel, light petroleum ether) followed by crystallization (chloroform:ethanol, 1:1) to yield colorless needles .

- Yield : ~1.93 g (exact yield not specified) with a melting point of 37°C .

- Critical Parameters : Solvent choice (chloroform enhances reactivity), catalyst efficiency, and purification methods significantly impact yield and purity.

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Key techniques include:

- X-ray Crystallography : Resolves molecular structure, revealing cyclohexene ring disorder (55:45 occupancy ratio) and hydrogen-bonded chains along the [001] direction .

- Spectroscopy : NMR and MS (as demonstrated for analogous carbamates like butyl N-phenylcarbamate ) validate molecular integrity.

- Thermal Analysis : Melting point determination ensures purity .

Advanced Research Questions

Q. How can structural disorder in the cyclohexene ring be resolved during crystallographic analysis?

- Methodological Answer :

- Disorder Modeling : Refine occupancy ratios (e.g., 0.55:0.45 for C10 in the cyclohexene ring) using software like SHELXL .

- Conformational Analysis : Compare puckering parameters (Q, θ, φ) for major/minor disordered components to identify half-boat conformations .

- Validation : Cross-check with intermolecular interactions (e.g., N–H⋯O hydrogen bonds and C–H⋯π interactions) to confirm structural stability .

Q. What computational methods are used to study electronic properties and reactivity of this compound?

- Methodological Answer :

- FT-IR : Assign vibrational modes to functional groups (e.g., carbamate C=O stretch) .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or lone pair→π*) .

- HOMO-LUMO : Calculate energy gaps (~4–6 eV for similar carbamates) to predict charge transfer behavior .

- MEP Mapping : Identify electrophilic/nucleophilic sites for reactivity predictions .

Q. How can structure-activity relationships (SAR) explain the biological activity of this compound?

- Methodological Answer :

- Analog Studies : Compare with structurally related compounds (e.g., siduron, a phenylurea herbicide ).

- Target Interaction Modeling : Use molecular docking to simulate binding with enzymes (e.g., acetylcholinesterase for carbamate pesticides) .

- Bioassay Validation : Test inhibitory effects on pest models (e.g., insect larvae) to correlate substituent effects (e.g., methylcyclohexyl vs. phenyl groups) with activity .

Q. How should researchers address contradictions in experimental data, such as inconsistent spectroscopic or crystallographic results?

- Methodological Answer :

- Data Triangulation : Cross-validate findings using multiple techniques (e.g., NMR + X-ray + computational IR) .

- Error Analysis : Quantify uncertainties (e.g., R-factors in crystallography ) and revisit synthetic conditions (e.g., solvent purity, reaction time).

- Iterative Refinement : Adjust disorder models or computational parameters (e.g., basis sets in DFT) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.